Emzeltrectinib
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Overview
Description
Emzeltrectinib is a synthetic organic compound known for its potent inhibitory effects on neurotrophic receptor tyrosine kinases (NTRK). It is particularly effective against the three NTRK isoforms: TrkA, TrkB, and TrkC. This compound is being investigated for its potential antineoplastic (anti-cancer) properties, making it a promising candidate in cancer research and treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Emzeltrectinib involves multiple steps, starting with the preparation of the core pyrazolo[1,5-a]pyrimidine structure. The key steps include:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This involves the cyclization of appropriate precursors under controlled conditions.
Functionalization: Introduction of functional groups such as amino, fluorophenyl, and carboxamide groups to the core structure.
Purification: The final product is purified using techniques like recrystallization or chromatography to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Solvents like DMSO and PEG300 are commonly used in the preparation and purification stages .
Chemical Reactions Analysis
Types of Reactions
Emzeltrectinib undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under controlled temperature and pH conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further analyzed for their biological activity .
Scientific Research Applications
Emzeltrectinib has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the behavior of NTRK inhibitors.
Biology: Investigated for its effects on cellular signaling pathways involving NTRK.
Medicine: Potential therapeutic agent for treating cancers with NTRK gene fusions.
Industry: Used in the development of new pharmaceuticals targeting NTRK-related diseases.
Mechanism of Action
Emzeltrectinib exerts its effects by inhibiting the activity of neurotrophic receptor tyrosine kinases (NTRK). It binds to the ATP-binding site of these kinases, preventing their activation and subsequent signaling pathways. This inhibition leads to the suppression of tumor growth and proliferation in cancers with NTRK gene fusions .
Comparison with Similar Compounds
Similar Compounds
Entrectinib: Another NTRK inhibitor with similar mechanisms of action.
Larotrectinib: Selective inhibitor of NTRK with high specificity.
Repotrectinib: A potent inhibitor targeting multiple kinases including NTRK.
Uniqueness
Emzeltrectinib is unique due to its equipotent activity against all three NTRK isoforms (TrkA, TrkB, and TrkC), making it a versatile candidate for treating various cancers with NTRK gene fusions .
Properties
CAS No. |
2223678-97-3 |
---|---|
Molecular Formula |
C17H15F3N6O |
Molecular Weight |
376.34 g/mol |
IUPAC Name |
2-amino-5-[(2R,4S)-2-(2,5-difluorophenyl)-4-fluoropyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C17H15F3N6O/c18-8-1-2-11(20)10(5-8)12-6-9(19)7-25(12)13-3-4-26-17(23-13)14(16(22)27)15(21)24-26/h1-5,9,12H,6-7H2,(H2,21,24)(H2,22,27)/t9-,12+/m0/s1 |
InChI Key |
YFTARXQOKASKBW-JOYOIKCWSA-N |
Isomeric SMILES |
C1[C@@H](CN([C@H]1C2=C(C=CC(=C2)F)F)C3=NC4=C(C(=NN4C=C3)N)C(=O)N)F |
Canonical SMILES |
C1C(CN(C1C2=C(C=CC(=C2)F)F)C3=NC4=C(C(=NN4C=C3)N)C(=O)N)F |
Origin of Product |
United States |
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